N6-Benzoyladenosine

Catalog No.
S1533498
CAS No.
4546-55-8
M.F
C17H17N5O5
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Benzoyladenosine

CAS Number

4546-55-8

Product Name

N6-Benzoyladenosine

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1

InChI Key

NZDWTKFDAUOODA-CNEMSGBDSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

As a Tool for Studying RNA Structure and Function

N6-BEA can be incorporated into RNA molecules during synthesis. This modified RNA can then be used to study various aspects of RNA structure and function. Researchers can use N6-BEA to probe the effects of structural modifications on RNA folding, stability, and interactions with other molecules. For instance, one study utilized N6-BEA to investigate the folding mechanism of a specific RNA molecule involved in ribosome function [].

As a Potential Therapeutic Agent

Studies have explored the potential therapeutic applications of N6-BEA, particularly in the context of neurodegenerative diseases like Parkinson's disease. N6-BEA has been shown to exhibit neuroprotective effects in cellular and animal models of Parkinson's disease [, ]. However, it is crucial to note that these studies were conducted in preclinical models, and further research is needed to determine the safety and efficacy of N6-BEA in humans.

N6-Benzoyladenosine is a purine nucleoside characterized by the presence of a benzoyl group attached to the nitrogen atom at the sixth position of the adenine base. Its molecular formula is C₁₇H₁₇N₅O₅, and it has a molecular weight of approximately 369.35 g/mol . This compound is notable for its structural features that contribute to its unique biological activities and potential therapeutic applications.

The mechanism of action of N6-Benzoyladenosine is not fully understood. However, due to its structural similarity to adenosine, it may have the potential to interact with enzymes or receptors that normally bind adenosine. This could potentially influence various biological processes where adenosine plays a role, such as cell signaling, energy metabolism, and regulation of blood flow [].

Typical of nucleosides, including phosphorylation and dephosphorylation. It exhibits high resistance to phosphorylation, which makes it a valuable compound in biochemical studies . The benzoyl group can also participate in acylation reactions, potentially leading to derivatives with altered properties.

This compound has demonstrated a range of biological activities, particularly in the context of cellular signaling and metabolism. N6-Benzoyladenosine has been studied for its effects on adenosine receptors, which play crucial roles in numerous physiological processes, including inflammation and immune response modulation. Its ability to resist phosphorylation may enhance its stability and bioavailability in biological systems .

The synthesis of N6-Benzoyladenosine can be achieved through several methods:

  • Direct Acylation: This method involves the acylation of adenosine using benzoyl chloride or benzoyl anhydride under basic conditions.
  • Pd-Catalyzed Coupling: Another approach includes the activation of the C6 position of inosine followed by coupling with benzamide derivatives in the presence of palladium catalysts .
  • Simple Reaction Steps: Recent patents describe methods that emphasize simplicity and cost-effectiveness in synthesizing N6-Benzoyladenosine .

N6-Benzoyladenosine has potential applications in various fields:

  • Pharmaceutical Development: Due to its interaction with adenosine receptors, it may serve as a lead compound for developing drugs targeting inflammatory diseases or cancer.
  • Biochemical Research: Its stability against phosphorylation makes it useful for studying nucleotide metabolism and signaling pathways.

Studies have shown that N6-Benzoyladenosine interacts with various adenosine receptor subtypes, influencing cellular responses such as proliferation and apoptosis. These interactions are crucial for understanding its role in therapeutic contexts, particularly concerning anti-inflammatory and anticancer effects .

Several compounds share structural similarities with N6-Benzoyladenosine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
AdenosineUnmodified nucleosideBasic structure without modifications
N6-MethyladenosineMethyl group at the N6 positionInvolved in RNA methylation processes
N6-PhenyladenosinePhenyl group at the N6 positionExhibits different receptor interaction profiles
2-AminopurineAmino group substitution on purine ringUsed as a model compound in nucleic acid studies

N6-Benzoyladenosine stands out due to its unique benzoyl modification, which enhances its stability and biological activity compared to these similar compounds.

XLogP3

-0.1

LogP

-0.1 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4546-55-8

Wikipedia

N-Benzoyladenosine

Dates

Modify: 2023-08-15
Shestopalov et al. Light-controlled gene silencing in zebrafish embryos Nature Chemical Biology, doi: 10.1038/NChemBio.2007.30, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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